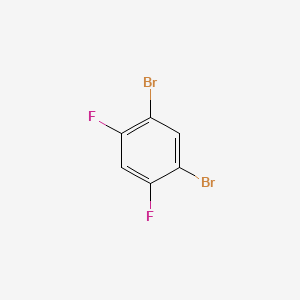

1,5-Dibromo-2,4-difluorobenzene

描述

Contextualization of Halogenated Aromatics in Advanced Chemical Synthesis

Halogenated benzenes are aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogens (fluorine, chlorine, bromine, or iodine). This substitution dramatically alters the electronic properties and reactivity of the benzene ring, making these compounds highly versatile intermediates in organic synthesis. numberanalytics.com The introduction of halogens can facilitate a variety of chemical reactions, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. These reactions are crucial for constructing the complex molecular architectures found in many modern materials and biologically active compounds. numberanalytics.comnih.gov The specific type and position of the halogen atoms on the benzene ring allow for precise control over subsequent chemical transformations. masterorganicchemistry.comlibretexts.org

Overview of Research Trajectories for 1,5-Dibromo-2,4-difluorobenzene

This compound is a particularly interesting halogenated aromatic due to the distinct reactivity of its bromine and fluorine substituents. Researchers are exploring its utility as a building block in several key areas. A primary focus is its application in organic synthesis, where it serves as a starting material for creating more complex molecules. chemimpex.com Its unique substitution pattern allows for selective reactions at the bromine or fluorine positions, providing a pathway to novel compounds. Furthermore, this compound is being investigated in the field of materials science for the development of new polymers and other advanced materials. chemimpex.com The presence of both bromine and fluorine can impart specific properties, such as thermal stability and altered electronic characteristics, to the resulting materials.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂Br₂F₂ |

| Molecular Weight | 271.88 g/mol nih.gov |

| CAS Number | 28342-75-8 tcichemicals.com |

| Appearance | White to almost white powder or lump tcichemicals.comtcichemicals.com |

| Melting Point | 29.0 to 33.0 °C tcichemicals.comtcichemicals.com |

| Purity | >98.0% (GC) tcichemicals.comtcichemicals.com |

Research Findings and Applications

The unique arrangement of substituents on the this compound ring makes it a valuable precursor in multi-step synthetic sequences. The bromine atoms are typically more reactive in common cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds. The fluorine atoms, on the other hand, can influence the electronic properties of the molecule and are less prone to cleavage, often remaining in the final product to confer specific characteristics.

In the realm of materials science, the incorporation of fluorinated and brominated building blocks like this compound into polymers can enhance their properties. For instance, fluorine atoms can increase thermal stability and chemical resistance, while bromine atoms can serve as sites for further functionalization or as flame-retardant components.

While specific, detailed research findings on this compound are often proprietary or part of ongoing studies, its structural similarity to other dihalo-difluorobenzenes, such as 1,4-dibromo-2,5-difluorobenzene, suggests its potential in the synthesis of small molecule semiconductors and other organic electronic materials. tcichemicals.com The strategic placement of the halogens in this compound offers chemists a powerful tool for the rational design and synthesis of new functional molecules with tailored properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,5-dibromo-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUZKAPOPPRMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441851 | |

| Record name | 1,5-Dibromo-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28342-75-8 | |

| Record name | 1,5-Dibromo-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dibromo-2,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 1,5 Dibromo 2,4 Difluorobenzene

Established Reaction Pathways for 1,5-Dibromo-2,4-difluorobenzene

The foundational method for introducing bromine atoms to an aromatic ring is electrophilic aromatic substitution. This pathway involves the generation of a potent bromine electrophile that attacks the electron-rich benzene (B151609) ring.

The synthesis of this compound starts with the precursor 1,3-difluorobenzene (B1663923). The two fluorine atoms on the benzene ring are deactivating yet ortho-, para-directing. This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In 1,3-difluorobenzene, positions 2, 4, and 6 are activated. Position 5, however, is meta to both fluorine atoms and is therefore electronically disfavored for substitution.

Consequently, the direct bromination of 1,3-difluorobenzene typically yields 1-bromo-2,4-difluorobenzene (B57218) as the major monosubstituted product. google.com Achieving di-substitution at the 1 and 5 positions is challenging due to this inherent regioselectivity. The formation of the 1,5-dibromo isomer would likely be a minor product in a mixture containing other isomers, necessitating advanced purification techniques for its isolation.

The general reaction proceeds in two steps:

Formation of the Electrophile : A Lewis acid catalyst polarizes the bromine molecule (Br₂), creating a highly electrophilic bromine species (Br⁺).

Nucleophilic Attack : The π-electron system of the difluorobenzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. researchgate.net

Deprotonation : A base removes a proton from the carbon atom where the bromine has attached, restoring the ring's aromaticity and yielding the brominated product. nih.gov

Brominating agents such as N-bromosuccinimide (NBS) can also be used, often in the presence of an acid catalyst, to achieve bromination of electron-rich aromatic compounds. nih.govmissouri.edu

Catalysts are essential for the bromination of deactivated rings like difluorobenzene because molecular bromine (Br₂) itself is not electrophilic enough to attack the ring. google.com

Lewis Acid Catalysts: Common Lewis acid catalysts include iron(III) bromide (FeBr₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃). researchgate.net These catalysts function by accepting an electron pair from one of the bromine atoms in Br₂, which polarizes the Br-Br bond and generates a potent electrophile (formally Br⁺) that can be attacked by the aromatic ring. nsf.govnih.gov The catalyst is regenerated at the end of the reaction cycle. missouri.edu

Zeolite Catalysts: Zeolites are crystalline aluminosilicates with well-defined pore structures that can act as shape-selective catalysts. thermofisher.com In aromatic bromination, using a zeolite catalyst with pores large enough to admit the reactant molecule can favor the formation of specific isomers, typically the para-product, by sterically hindering access to other positions within its channels. google.com While specific application to this compound synthesis is not extensively documented, zeolites like HY or H-mordenite are used to control regioselectivity in the bromination of other aromatic compounds, which could be a strategy to enhance the yield of the desired isomer. google.com

Table 1: Common Catalytic Systems for Aromatic Bromination

| Catalyst Type | Example(s) | Role in Reaction |

|---|---|---|

| Lewis Acids | FeBr₃, AlCl₃, FeCl₃ | Activates the brominating agent (e.g., Br₂) by polarization to create a strong electrophile. |

| Zeolites | HY, H-Mordenite | Provides shape selectivity, potentially favoring certain isomers by sterically hindering other reaction sites within its pores. |

Mechanochemical Approaches to this compound and its Derivatives

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, presents a modern, solvent-free alternative to traditional synthesis. nih.govcolab.ws This approach is noted for its potential environmental benefits, shorter reaction times, and sometimes unique selectivity. nih.gov

For the synthesis of halogenated arenes, mechanochemical methods often involve grinding a solid aromatic substrate with a solid halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). colab.wsnih.gov The reaction can be performed neat or with liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction.

While a specific protocol for this compound is not widely published, the general methodology would involve:

Milling 1,3-difluorobenzene (liquid, adsorbed onto a solid support if necessary) with a solid brominating agent like NBS.

A catalyst, such as a palladium(II) salt, may be included in the milling jar. nih.gov

The mechanical energy from milling facilitates the interaction between reactants, leading to the formation of the brominated product without the need for bulk solvent.

This technique has been successfully applied to the halogenation of various aromatic compounds, including azobenzenes and imidazo[1,2-a]pyridines, indicating its potential applicability for producing polyhalogenated benzene derivatives. colab.ws

Process Optimization and Yield Enhancement Strategies in this compound Synthesis

Given the challenge of regioselectivity, optimizing the reaction process is critical to maximize the yield of this compound and minimize the formation of unwanted isomers and by-products.

Key strategies for optimization include:

Control of Reaction Temperature: Lowering the reaction temperature can enhance the selectivity of electrophilic aromatic substitutions, favoring the formation of the thermodynamically more stable product over kinetically favored ones. nih.gov

Stoichiometry of Reactants: Carefully controlling the molar ratio of the brominating agent to the 1,3-difluorobenzene substrate is crucial. Using an excess of the brominating agent can lead to undesired polybrominated products, while insufficient amounts will result in low conversion of the starting material.

Catalyst Selection and Loading: The choice of catalyst and its concentration can significantly influence reaction rate and selectivity. For instance, shape-selective zeolite catalysts might be employed to favor a specific isomer. google.com

Solvent-Free Conditions: As demonstrated in related syntheses, conducting the reaction without a solvent can simplify purification, reduce waste, and in some cases, improve yield and purity by altering the reaction kinetics.

Purification Methods: Since a mixture of isomers is the likely outcome of the reaction, efficient purification is paramount. Techniques such as fractional distillation or column chromatography are necessary to isolate the this compound from other products like 1-bromo-2,4-difluorobenzene and other di- or poly-brominated isomers.

Table 2: Strategies for Process Optimization and Yield Enhancement

| Parameter | Strategy | Rationale |

|---|---|---|

| Temperature | Lowering the reaction temperature. | Increases regioselectivity by favoring the formation of the most stable isomer. nih.gov |

| Reactant Ratio | Precise control of brominating agent to substrate ratio. | Prevents formation of polybrominated by-products and ensures efficient conversion. |

| Catalysis | Use of shape-selective catalysts (e.g., zeolites). | Can sterically direct bromination to specific positions, enhancing the yield of the desired isomer. google.com |

| Workup | Advanced purification techniques (e.g., chromatography). | Essential for separating the target 1,5-isomer from a complex mixture of other brominated products. |

| Reaction Medium | Exploring solvent-free or mechanochemical methods. | Can improve sustainability, simplify product isolation, and potentially alter selectivity. colab.ws |

Advanced Applications of 1,5 Dibromo 2,4 Difluorobenzene in Chemical Research

Role as a Synthetic Intermediate in Pharmaceutical and Agrochemical Sciences

The structural motifs present in 1,5-dibromo-2,4-difluorobenzene make it a theoretically valuable intermediate in the synthesis of novel therapeutic agents and crop protection chemicals. The difluorinated benzene (B151609) core is a common feature in many bioactive compounds, contributing to enhanced efficacy and favorable pharmacokinetic profiles.

Scaffold for Bioactive Molecule Synthesis

While specific examples of blockbuster drugs synthesized from this compound are not prominent in publicly accessible literature, its potential as a scaffold for creating diverse chemical libraries for drug discovery is recognized. The ability to selectively functionalize the bromine positions allows for the systematic modification of a molecular core, enabling the exploration of structure-activity relationships. This approach is fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates.

Precursor for Advanced Crop Protection Agents

In the agrochemical sector, the introduction of fluorine atoms into active ingredients is a well-established strategy for increasing their potency and metabolic stability. Halogenated aromatic compounds are precursors to a wide range of herbicides, fungicides, and insecticides. While direct evidence of this compound's use in commercially successful crop protection agents is scarce, its chemical properties suggest its suitability as a starting material for the synthesis of new and effective agrochemicals.

Integration in Optoelectronic Materials Development

The field of organic electronics has seen a surge in the use of fluorinated aromatic compounds for the development of high-performance materials for various applications, including organic light-emitting diodes (OLEDs).

Design and Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters for Organic Light-Emitting Diodes (OLEDs)

Thermally activated delayed fluorescence (TADF) emitters represent a key technology for achieving high efficiency in OLEDs. The design of TADF molecules often involves the use of electron-donating and electron-accepting units to achieve a small energy gap between the singlet and triplet excited states. The electron-withdrawing nature of the fluorine atoms in this compound could make it a useful building block in the acceptor part of a TADF emitter. However, specific research articles detailing the synthesis and performance of TADF emitters derived from this particular isomer are not widely available.

Polymerization for Functional Electronic Materials

Polymerization of dihaloaromatic monomers is a common method for producing conjugated polymers for electronic applications. The bromine atoms of this compound can facilitate polymerization through various cross-coupling reactions, such as Suzuki or Stille couplings. The resulting polymers would be expected to possess unique electronic and physical properties due to the presence of the fluorine atoms. Despite this potential, detailed studies on the polymerization of this compound and the characterization of the resulting polymers are limited in the current scientific literature.

Utility in Diverse Advanced Materials and Polymer Chemistry

Beyond optoelectronics, the incorporation of this compound into other advanced materials and polymers could impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. Its potential as a monomer or cross-linking agent in the synthesis of high-performance polymers remains an area for future exploration. The lack of extensive research in this area suggests that the full potential of this compound in materials science is yet to be realized.

Contributions to Mechanochemistry in Catalysis and Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a paradigm shift in chemical synthesis, favoring solvent-free or low-solvent conditions and often accessing novel reaction pathways. While the direct application of this compound in mechanochemical synthesis is not yet extensively documented in peer-reviewed literature, its molecular architecture and physicochemical properties make it a compound of significant interest for future exploration in this burgeoning field.

The solid state of this compound at room temperature is a key attribute that makes it suitable for solvent-free mechanochemical transformations, which are typically carried out by ball milling of solid reactants. The presence of two reactive carbon-bromine (C-Br) bonds offers potential for various mechanochemical coupling reactions. Research has demonstrated that mechanical activation can facilitate the cleavage of C-Br bonds in other aryl halides, enabling reactions such as cross-couplings and hydrodehalogenation under solvent-free conditions. researchgate.netrsc.org

Given the precedent for mechanochemical activation of aryl halides, this compound could potentially serve as a robust building block in solid-state synthesis. Its difluorinated benzene core is a valuable motif in materials science and medicinal chemistry, and the ability to functionalize this core through mechanochemical means would align with the principles of green chemistry by reducing solvent waste and energy consumption.

The reactivity of the C-Br bonds can be selectively targeted in the presence of the more inert carbon-fluorine (C-F) bonds, allowing for stepwise functionalization. Mechanochemical methods could offer an alternative to traditional solution-phase catalysis, potentially leading to different selectivity or reactivity. For instance, mechanochemical Suzuki-Miyaura cross-coupling reactions have been successfully applied to other aryl halides, suggesting a possible route for the synthesis of complex biaryl structures from this compound. researchgate.net

Future research in this area could focus on exploring the mechanochemical reactivity of this compound with various coupling partners, catalysts, and milling conditions to establish its utility in solid-state synthesis and catalysis.

Table 1: Physicochemical Properties of this compound Relevant to Mechanochemistry

| Property | Value | Relevance to Mechanochemistry |

| Physical State at 20°C | Solid tcichemicals.com | Essential for solvent-free solid-state mechanochemical reactions. |

| Molecular Weight | 271.88 g/mol nih.gov | Influences the stoichiometry and kinetics of mechanochemical reactions. |

| Reaxys Registry Number | 1940548 tcichemicals.com | Unique identifier for referencing in chemical databases. |

| PubChem Substance ID | 354335491 tcichemicals.com | Identifier in the PubChem database for accessing detailed information. |

| MDL Number | MFCD08458122 tcichemicals.com | Identifier used in chemical supplier catalogs. |

Analytical and Computational Methodologies for 1,5 Dibromo 2,4 Difluorobenzene Studies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the elucidation of the molecular structure and bonding of 1,5-Dibromo-2,4-difluorobenzene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) offer a detailed picture of the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is relatively simple, exhibiting two distinct signals corresponding to the two non-equivalent aromatic protons. One reported ¹H NMR spectrum in chloroform-d (CDCl₃) shows a triplet at δ 7.79 ppm with a J-coupling of 7.0 Hz and another triplet at δ 7.00 ppm with a J-coupling of 8.2 Hz. The splitting pattern arises from coupling to the adjacent fluorine atoms.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3/H-6 | 7.79 | Triplet (t) | 7.0 |

| H-5 | 7.00 | Triplet (t) | 8.2 |

| Data obtained in CDCl₃ at 500 MHz. |

¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope, obtaining a ¹³C NMR spectrum requires more advanced techniques. In proton-decoupled ¹³C NMR spectra of compounds containing both fluorine and protons, the signals can be complex due to strong and long-range carbon-fluorine couplings magritek.com. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the benzene (B151609) ring. The carbons bonded to the electronegative fluorine and bromine atoms would appear at lower field (higher ppm values).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C1, C5 (C-Br) | 110-120 | Doublet |

| C2, C4 (C-F) | 155-165 | Doublet |

| C3, C6 (C-H) | 115-125 | Doublet of doublets |

| Predicted values based on analogous compounds. |

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments. In this compound, two distinct fluorine signals are expected due to their different chemical environments. The chemical shifts and coupling constants would be indicative of the through-bond and through-space interactions with neighboring atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to C-H, C-F, and C-Br stretching and bending vibrations, as well as aromatic C=C stretching vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch | 1250-1000 |

| C-Br Stretch | 750-550 |

| Expected ranges based on typical values for substituted benzenes. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₂Br₂F₂), the molecular ion peak would be expected at m/z 270, with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of bromine and fluorine atoms or the entire substituent groups.

| Ion | Expected m/z | Significance |

| [M]⁺ | 270, 272, 274 | Molecular ion peak with isotopic pattern for 2 Br |

| [M-Br]⁺ | 191, 193 | Loss of a bromine atom |

| [M-F]⁺ | 251, 253, 255 | Loss of a fluorine atom |

| [C₆H₂F₂]⁺ | 112 | Loss of both bromine atoms |

| Expected m/z values are for the most abundant isotopes. |

Computational Chemistry for Electronic Structure and Reaction Pathway Analysis

Computational chemistry provides theoretical insights that complement experimental data, allowing for the prediction of molecular properties and reaction mechanisms.

Density Functional Theory (DFT) Calculations for Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the reactivity of molecules by calculating various electronic properties known as reactivity descriptors.

For this compound, DFT calculations can be employed to determine key reactivity indices. These descriptors help in understanding the sites susceptible to nucleophilic or electrophilic attack.

| Descriptor | Definition | Significance for Reactivity |

| Chemical Potential (μ) | μ ≈ -(IP + EA)/2 | Represents the escaping tendency of electrons. A higher value indicates higher reactivity. |

| Chemical Hardness (η) | η ≈ (IP - EA)/2 | Measures the resistance to change in electron distribution. A lower value indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the ability of a molecule to accept electrons. |

| IP = Ionization Potential, EA = Electron Affinity. |

Local Reactivity Descriptors: These indices identify the specific atomic sites within the molecule that are most reactive. The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a particular point when the total number of electrons in the system changes.

| Fukui Function | Calculation | Significance |

| f⁺(r) | ρ(N+1)(r) - ρ(N)(r) | Indicates the propensity of a site for nucleophilic attack. |

| f⁻(r) | ρ(N)(r) - ρ(N-1)(r) | Indicates the propensity of a site for electrophilic attack. |

| f⁰(r) | [ρ(N+1)(r) - ρ(N-1)(r)]/2 | Indicates the propensity of a site for radical attack. |

| ρ(N)(r) is the electron density at point r for a system with N electrons. |

By calculating these descriptors for this compound, one could predict, for instance, that the carbon atoms bonded to hydrogen are the most likely sites for electrophilic substitution, a common reaction for aromatic compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While this compound is a relatively rigid molecule, MD simulations can be valuable for understanding its intermolecular interactions and behavior in different environments, such as in solution or in the solid state.

A key application of MD for substituted benzenes is the analysis of the conformational preferences of substituents, although in this specific case, the substituents are single atoms. However, MD simulations can provide insights into:

Intermolecular Interactions: Simulating a system of multiple this compound molecules can reveal preferred packing arrangements and the nature of non-covalent interactions, such as halogen bonding and π-π stacking.

Solvation Effects: By including solvent molecules in the simulation, one can study how the solvent influences the behavior and properties of this compound.

Vibrational Dynamics: MD simulations can be used to analyze the vibrational motions of the molecule, which can be correlated with experimental IR and Raman spectra.

The output of an MD simulation is a trajectory that describes the position and velocity of each atom over time. Analysis of this trajectory can provide information on structural parameters and their fluctuations.

| Parameter from MD Simulation | Information Gained |

| Radial Distribution Function (RDF) | Describes the probability of finding another atom at a certain distance from a reference atom, revealing information about intermolecular packing. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating conformational stability. |

| Interaction Energies | Quantifies the strength of non-covalent interactions between molecules. |

Through these advanced analytical and computational methodologies, a detailed understanding of the chemical and physical properties of this compound can be achieved, paving the way for its potential applications in various fields of chemistry.

Environmental Dynamics and Toxicological Profiles of 1,5 Dibromo 2,4 Difluorobenzene

Environmental Persistence and Bioaccumulation Studies

The environmental fate of a chemical is dictated by its resistance to degradation and its tendency to accumulate in organisms. For many halogenated aromatic compounds, these properties are a significant concern.

Assessment of Environmental Contamination and Distribution

For instance, modeling of the structurally related flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)-cyclohexane (DBE-DBCH) suggests that it adsorbs strongly to soil and suspended particulates in water, with minimal volatilization. researchgate.net Given the structural similarities, it is plausible that 1,5-Dibromo-2,4-difluorobenzene would exhibit similar partitioning behavior, predominantly associating with soil and sediment rather than air. The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard provides predicted data for this compound, which can be used to estimate its environmental fate. epa.gov

Table 1: Predicted Environmental Fate and Transport of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Boiling Point | 213.6 °C | Low volatility |

| Water Solubility | 18.9 mg/L | Slightly soluble in water |

| Log Kow (Octanol-Water Partition Coefficient) | 3.8 | Potential for bioaccumulation |

This data is based on predictive models from the U.S. EPA CompTox Chemicals Dashboard and has not been experimentally verified.

Degradation Pathways in Environmental Matrices

The degradation of halogenated benzenes in the environment can occur through both biotic and abiotic processes. The presence and type of halogen atoms significantly influence the rate and pathway of degradation.

Biotic Degradation: Microbial degradation is a key process for the removal of many organic pollutants. Some bacteria are capable of degrading halogenated benzenes. For example, Burkholderia fungorum FLU100 can utilize various monohalogenated benzenes as a sole source of carbon and energy. nih.gov The degradation often proceeds through the formation of halocatechols, followed by ring cleavage. nih.gov However, the presence of multiple halogen substituents, as in this compound, can render the compound more resistant to microbial attack. The degradation of fluorinated aromatic compounds can be particularly challenging for microorganisms. nih.gov For some fluorinated benzoates, degradation has been observed under denitrifying conditions, but they remained recalcitrant under sulfate-reducing, iron-reducing, and methanogenic conditions. nih.gov

Abiotic Degradation: Photochemical reactions, driven by sunlight, can contribute to the degradation of halogenated aromatic compounds in the environment. mdpi.com This process often involves dehalogenation, where a halogen atom is removed from the aromatic ring. mdpi.com The relative ease of removal of different halogens can influence the degradation pathway. For polybrominated biphenyls (PBBs), photolysis is a recognized degradation mechanism. mdpi.com It is plausible that this compound could undergo photolytic debromination or defluorination, although the specific products and rates are unknown.

Biological Interactions and Cytotoxicity Assessments

The interaction of this compound with biological systems and its potential to cause cellular damage are critical aspects of its toxicological profile.

In Vitro Models for Toxicity Evaluation (e.g., human liver carcinoma cells)

While no specific studies on the cytotoxicity of this compound using human liver carcinoma cells (like HepG2) have been identified, research on related compounds provides valuable insights. The HepG2 cell line is a widely used in vitro model for assessing the hepatotoxicity of chemicals. nih.govnih.gov

Studies on bromobenzene (B47551) have shown that it can cause a concentration- and time-dependent decrease in the viability of HepG2 cells. nih.gov The toxicity of halogenated benzenes is often linked to their metabolic activation into reactive metabolites, such as epoxides and benzoquinones, which can lead to cellular damage. nih.gov The detoxification of bromobenzene in HepG2 cells has been shown to involve epoxide hydrase. nih.gov

Quantitative structure-activity relationship (QSAR) models are used to predict the toxicity of chemicals based on their molecular structure. nih.gov For halogenated benzenes, parameters like molar refractivity and solvent accessible surface area have been correlated with their toxicity to the bacterium Vibrio fischeri. nih.gov Such models could potentially be applied to estimate the toxicity of this compound.

Table 2: General Toxicological Data for Structurally Related Halogenated Benzenes

| Compound | Observed Effect in In Vitro Studies | Cell Line | Reference |

|---|---|---|---|

| Bromobenzene | Decreased cell viability | HepG2 | nih.gov |

| Halogenated Benzenes (general) | Formation of reactive metabolites (epoxides, quinones) | - | nih.gov |

Implications for Human and Ecological Health

The potential health implications of exposure to this compound can be inferred from the broader class of halogenated aromatic hydrocarbons. These compounds are known for their potential to cause a range of adverse effects, including liver and kidney toxicity, porphyria, and disruption of thyroid hormone homeostasis. msdvetmanual.comnih.gov The toxicity is often mediated by their metabolic products. nih.gov

For halogenated benzenes, the formation of reactive benzoquinone metabolites is thought to be linked to hepatotoxicity, while glutathione (B108866) adducts of these quinones are implicated in nephrotoxicity. nih.gov The formation of halogenated phenol (B47542) metabolites can interfere with thyroid hormone function. nih.gov

Given its structure, this compound could potentially be metabolized through similar pathways, leading to the formation of reactive intermediates that could pose a risk to human and ecological health. However, without specific toxicological studies, these remain as plausible but unconfirmed risks. The mechanism of action for many toxic halogenated aromatics is complex and can be species- and tissue-specific. nih.govnih.gov

Future Directions and Emerging Research Frontiers

Innovations in Synthetic Strategies for Halogenated Aromatics

The synthesis of polyhalogenated aromatic compounds like 1,5-dibromo-2,4-difluorobenzene is fundamental to their application. Historically, the preparation of such molecules often involved harsh conditions, multi-step processes, and the generation of significant waste. researchgate.net However, modern synthetic chemistry is rapidly evolving, with a focus on efficiency, selectivity, and sustainability. royalsocietypublishing.org

Recent advances in the halogenation of aromatic compounds are moving away from traditional methods toward more sophisticated catalytic systems. researchgate.net For instance, the use of N-halosuccinimides (NXS) catalyzed by various Brønsted or Lewis acids has become a key strategy for the selective introduction of halogen atoms onto an aromatic ring. researchgate.net These methods offer milder reaction conditions and greater control over regioselectivity, which is crucial when constructing precisely substituted molecules like this compound. numberanalytics.com

Furthermore, catalyst-controlled halogenation is a significant area of development, aiming to achieve high selectivity even on complex molecules under near-physiological conditions. researchgate.net Innovations include the development of unique catalysts that can control the formation and stereoselectivity of products based on the number and size of existing halogen atoms. mdpi.com For example, metal-free C–H halogenation methods using non-corrosive reagents are being explored to create halogenated carboxamides, which are precursors to other complex aromatic systems. researchgate.net

The principles of green chemistry are also heavily influencing synthetic strategies. wjpmr.com Researchers are exploring solvent-free reaction conditions, such as mechanochemical grinding and microwave-assisted synthesis, to reduce environmental impact. researchgate.netnih.gov These techniques not only minimize the use of hazardous organic solvents but can also lead to higher yields and shorter reaction times. wjpmr.comnih.gov The development of processes using renewable feedstocks and biodegradable solvents is another key frontier, aiming to create a more sustainable life cycle for chemicals like this compound. royalsocietypublishing.orgnih.gov

| Synthetic Approach | Key Features & Innovations | Potential Impact on this compound Synthesis |

| Catalytic Halogenation | Use of N-halosuccinimides (NXS) with Brønsted/Lewis acid catalysts. researchgate.net | More selective and efficient synthesis with fewer byproducts. |

| Catalyst-Controlled Selectivity | Development of catalysts that direct halogenation to specific positions. numberanalytics.commdpi.com | Precise construction of the target isomer, minimizing purification challenges. |

| Metal-Free Synthesis | C-H activation and halogenation without transition metal catalysts. researchgate.net | Reduces potential metal contamination in the final product, crucial for pharmaceutical applications. |

| Green Chemistry Methods | Solvent-free (mechanochemistry), microwave-assisted synthesis, use of green solvents (e.g., ionic liquids, supercritical CO₂). researchgate.netroyalsocietypublishing.orgnih.gov | Lower environmental footprint, improved energy efficiency, and potentially lower production costs. |

Rational Design of New Materials and Bioactive Compounds

This compound serves as a key intermediate in the synthesis of a wide array of functional molecules due to the differential reactivity of its C-Br and C-F bonds. chemimpex.com The bromine atoms are readily transformed via cross-coupling reactions, while the fluorine atoms impart unique electronic properties and metabolic stability.

New Materials: In materials science, this compound and its isomers are utilized in creating advanced materials. chemimpex.comchemimpex.com The difluorobenzene core is a component in the synthesis of polymers and coatings with enhanced thermal and chemical resistance. chemimpex.com It is also used in the production of electronic components, particularly in the field of organic electronics. chemimpex.comchemimpex.com For instance, its isomer, 1,4-dibromo-2,5-difluorobenzene, is a building block for organic light-emitting diodes (OLEDs) and small molecule semiconductors, where the fluorine substituents help to tune the electronic properties and improve device efficiency. chemimpex.comtcichemicals.com Future research will likely focus on incorporating this compound into novel conjugated polymers and organic semiconductors to systematically study how the specific substitution pattern affects material properties like charge mobility and photoluminescence.

Bioactive Compounds: The role of this compound as a scaffold in medicinal chemistry is a significant area of emerging research. chemimpex.com Fluorine is a "superstar" atom in drug design, often enhancing properties like metabolic stability, binding affinity, and bioavailability. The dibromo-difluoro-benzene core allows for the strategic introduction of various functional groups through reactions like Suzuki or Buchwald-Hartwig coupling at the bromine positions. This enables the construction of large libraries of complex molecules for screening as potential therapeutic agents. chemimpex.com It is a valuable building block for developing new pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com It is also employed in the creation of fluorescent dyes used for high-precision biological imaging. chemimpex.com The rational design of new drugs will leverage computational modeling to predict how derivatives of this compound interact with biological targets, accelerating the discovery of novel treatments.

| Application Area | Role of this compound | Emerging Research Focus |

| Organic Electronics | Building block for organic semiconductors and OLEDs (via isomers). chemimpex.comtcichemicals.com | Synthesis of novel conjugated polymers with tailored electronic properties for next-generation displays and sensors. |

| Advanced Polymers | Intermediate for monomers used in high-performance polymers. chemimpex.com | Creating polymers with superior thermal stability, chemical resistance, and specific optical properties. |

| Medicinal Chemistry | Scaffold for creating novel therapeutic agents. chemimpex.com | Design and synthesis of targeted drug candidates with enhanced efficacy and pharmacokinetic profiles. |

| Agrochemicals | Precursor for new pesticides and herbicides. chemimpex.com | Development of more effective and environmentally safer crop protection agents. |

| Biological Imaging | Component in the synthesis of fluorescent dyes. chemimpex.com | Designing brighter and more stable probes for advanced cellular imaging techniques. |

Interdisciplinary Research on Environmental Remediation and Sustainable Chemistry

The widespread use of halogenated organic compounds has led to concerns about their environmental persistence and potential toxicity. rsc.orgresearchgate.net Polyhalogenated aromatic hydrocarbons can accumulate in the environment and pose risks to ecosystems and human health. mdpi.com This has spurred interdisciplinary research into their environmental fate and the development of effective remediation technologies.

Future research will focus on developing advanced methods for the degradation of halogenated pollutants. rsc.org Techniques such as electrochemical reduction and advanced redox processes are gaining attention as promising strategies. rsc.orgnih.gov These methods aim to cleave the strong carbon-halogen bonds, breaking down the persistent compounds into less harmful substances. rsc.orgresearchgate.net A crucial aspect of this research is to gain a quantitative, mechanistic understanding of the degradation pathways to optimize the processes for real-world applications. rsc.org

Bioremediation offers another sustainable approach. Studies have shown that certain microorganisms and fungi can degrade halogenated compounds. mdpi.comresearchgate.net For example, the fungus Caldariomyces fumago has demonstrated the ability to degrade chlorinated and fluorinated nitrophenols, significantly reducing their toxicity. mdpi.com Future work could explore the potential of microbial communities to break down compounds like this compound and its derivatives, offering a green alternative to conventional remediation methods.

Finally, the principles of sustainable chemistry are being integrated into the entire lifecycle of chemicals. nih.gov This includes designing molecules that are not only functional but also designed for degradation, meaning they can break down into benign products after their intended use. nih.gov By combining innovative synthesis, rational design, and a deep understanding of environmental interactions, the scientific community aims to harness the utility of compounds like this compound while minimizing their environmental footprint.

常见问题

Q. What are the recommended synthetic routes for 1,5-Dibromo-2,4-difluorobenzene in laboratory settings?

Methodological Answer:

- Direct Halogenation : Use bromine (Br₂) or N-bromosuccinimide (NBS) with a fluorinated benzene precursor under controlled conditions. For example, bromination of 1,3-difluorobenzene at positions 2 and 5 via electrophilic substitution, leveraging directing effects of fluorine substituents.

- Metal-Halogen Exchange : Employ organometallic reagents (e.g., n-BuLi) to selectively substitute hydrogen atoms. A documented approach involves lithiation of 1,4-difluorobenzene followed by quenching with bromine sources .

- Purification : Column chromatography (silica gel, hexane/DCM eluent) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor progress via TLC (Rf ~0.5 in hexane).

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

Methodological Answer:

- NMR Analysis :

- ¹⁹F NMR : Expect two distinct signals for fluorine atoms at positions 2 and 4 (δ ≈ -110 to -120 ppm for aromatic F).

- ¹H NMR : Aromatic protons (if present) show splitting patterns influenced by adjacent Br/F substituents.

- Mass Spectrometry : ESI-MS or EI-MS should display molecular ion peaks at m/z 271.89 (M⁺) with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Elemental Analysis : Confirm C, H, Br, and F percentages (theoretical: C 26.5%, H 0.7%, Br 58.8%, F 13.9%).

Q. What safety protocols must be followed when handling this compound in experimental workflows?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .

- First Aid :

- Skin Contact : Rinse with copious water for 15+ minutes; remove contaminated clothing.

- Eye Exposure : Flush with saline solution for 20 minutes; seek medical attention.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent degradation.

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Substituent Effects :

- Bromine : Strongly electron-withdrawing (-I effect), activates the ring for NAS at meta/para positions.

- Fluorine : Moderately electron-withdrawing (-I) but ortho/para-directing. In this compound, the 1,5-bromo and 2,4-fluoro groups create a steric and electronic environment favoring substitution at position 3 or 6.

- Experimental Validation : Perform kinetic studies with varying nucleophiles (e.g., NH₃, OH⁻) in polar aprotic solvents (DMF, DMSO). Monitor reactivity via HPLC or ¹⁹F NMR .

Q. What experimental strategies can resolve contradictions in reported reaction yields involving this compound?

Methodological Answer:

- Variable Control : Systematically test parameters:

- Temperature : Compare yields at -78°C (cryogenic lithiation) vs. RT.

- Solvent : Assess polar (THF) vs. nonpolar (hexane) media.

- Catalyst Screening : Evaluate Pd-based catalysts (e.g., Pd(PPh₃)₄) vs. Cu(I) in cross-coupling reactions.

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, reaction time) .

Q. What methodologies assess the ecological impact and degradation pathways of this compound in environmental chemistry studies?

Methodological Answer:

- Biodegradation Assays : Incubate with soil microbiota (OECD 301F) and measure Br⁻/F⁻ release via ion chromatography.

- Photolysis Studies : Exclude to UV light (λ = 254 nm) in aqueous solutions; track intermediates via LC-MS.

- Computational Modeling : Apply QSAR models to predict toxicity (e.g., LC50 for aquatic organisms) or persistence (half-life in soil) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。